
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C11H14O It is a derivative of cyclohexadienone, characterized by the presence of two methyl groups and a propan-2-ylidene group attached to the cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanone derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one.
Cyclohexadienone Derivatives: Compounds with similar structural features and reactivity.
Quinones: Oxidized derivatives with related chemical properties.
Properties
CAS No. |
55182-49-5 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,6-dimethyl-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14O/c1-7(2)10-5-8(3)11(12)9(4)6-10/h5-6H,1-4H3 |
InChI Key |
RHWPJPLFJUNKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C)C)C=C(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


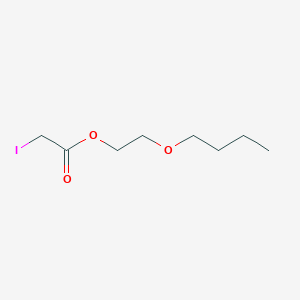
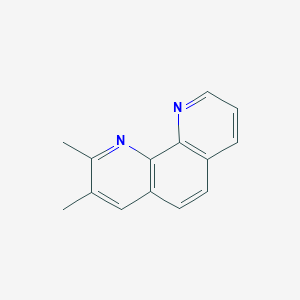
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
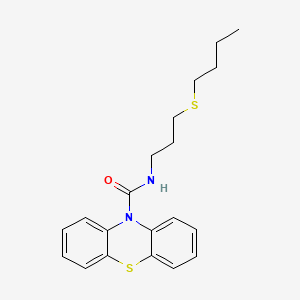

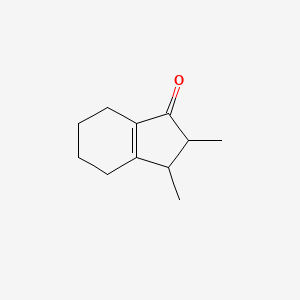
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
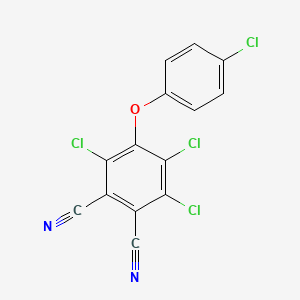
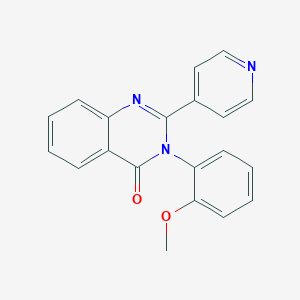
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
